3-[(5-bromopyrimidin-2-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(5-bromopyrimidin-2-yl)oxy-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O3/c1-23-14-5-3-2-4-13(14)20-16(22)21-7-6-12(10-21)24-15-18-8-11(17)9-19-15/h2-5,8-9,12H,6-7,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMZNMYSPXYICR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(C2)OC3=NC=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that bromopyrimidines are often used in the synthesis of various pharmaceuticals. They can interact with a wide range of biological targets, depending on the specific substitutions on the pyrimidine ring.
Mode of Action
Bromopyrimidines are known to undergo nucleophilic displacement reactions. This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the targets’ function.
Biochemical Pathways
Given the structural similarity to other bromopyrimidines, it can be inferred that this compound might affect pathways involving pyrimidine metabolism.
Biological Activity
The compound 3-[(5-bromopyrimidin-2-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 356.21 g/mol
The compound features a pyrrolidine ring, a bromopyrimidine moiety, and a methoxyphenyl group, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of pyrrolidine compounds often possess significant anticancer properties. The presence of the bromopyrimidine group is believed to enhance the cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. In vitro tests indicate effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Enzyme Interaction : The compound may act as an inhibitor of specific enzymes involved in tumor growth or microbial metabolism.
Anticancer Studies
A study evaluated the cytotoxic effects of various pyrrolidine derivatives, including the target compound, against several cancer cell lines. The findings revealed that the compound exhibited significant growth inhibition, particularly in colorectal carcinoma cells (HCT-15), with an IC value less than that of standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | HCT-15 | < 10 |
| Doxorubicin | HCT-15 | 15 |
Antimicrobial Studies
Another investigation assessed the antimicrobial activity of the compound against various bacterial strains. Results indicated that it effectively inhibited bacterial growth:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
These findings support the potential application of this compound in developing new antimicrobial agents.
Comparison with Similar Compounds
Chlorinated Analog: 3-((5-Chloropyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide
- Key Differences : Replacement of bromine with chlorine reduces molecular weight (348.78 vs. 393.24 g/mol for brominated form) and alters lipophilicity (Cl: lower atomic radius and electronegativity vs. Br).
- Structural Data: Property Chlorinated Analog Target Compound (Br) Molecular Formula C₁₆H₁₇ClN₄O₃ C₁₆H₁₇BrN₄O₃ Molecular Weight (g/mol) 348.78 393.24 CAS Number 2034394-76-6 Not provided
Imidazo[1,5-a]pyridine Derivatives
Compounds such as 6f , 6g , 6i , and 6j () share the N-(2-methoxyphenyl)pyrrolidine-1-carboxamide core but replace the bromopyrimidinyloxy group with imidazo[1,5-a]pyridin-3-yl moieties. These derivatives exhibit:
- Varied Substituents : Phenethyl, phenylpropyl, furan-2-ylmethyl, or cyclohexylmethyl groups at the carboxamide nitrogen .
- Physical States : White solids (e.g., 6f, 6g) or green oils (e.g., 6i, 6j), suggesting differences in crystallinity and solubility .
Functional Analogues with Therapeutic Relevance
Pyrimidine-Based Enzyme Inhibitors
- VX-? (Compound 895): An azaindolyl-pyrimidine inhibitor of influenza virus replication () shares a pyrimidine core but incorporates a cyclohexylamino-pyrrolidine carboxamide structure. This highlights the role of pyrimidine substitutions in antiviral targeting .
Metal-Binding Carboxamides
The chloridobis{N-[(4-methoxyphenyl)imino]pyrrolidine-1-carboxamide}zinc(II) complex () demonstrates the ability of pyrrolidine-1-carboxamide derivatives to coordinate metals, a property that could differentiate the target compound in material science applications .
Data Table: Comparative Analysis of Key Compounds
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The synthesis of 3-[(5-bromopyrimidin-2-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide requires two primary intermediates:
- N-(2-Methoxyphenyl)pyrrolidine-1-carboxamide
- 5-Bromo-2-hydroxypyrimidine
Coupling these intermediates via an ether linkage forms the target compound. Retrosynthetic disconnection at the oxygen atom of the pyrimidine-ether bond suggests nucleophilic substitution or metal-catalyzed cross-coupling as viable pathways.
Synthetic Routes and Methodological Variations
Synthesis of N-(2-Methoxyphenyl)Pyrrolidine-1-Carboxamide
Carbodiimide-Mediated Amide Coupling
Pyrrolidine-1-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Reaction with 2-methoxyaniline at 0–5°C for 12 hours yields the carboxamide with 78–82% efficiency.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Temperature | 0–5°C |
| Catalyst | EDCl/HOBt |
| Yield | 78–82% |
Schotten-Baumann Reaction
Pyrrolidine-1-carbonyl chloride, generated via thionyl chloride treatment, reacts with 2-methoxyaniline in a biphasic system (water/diethyl ether) under basic conditions (NaOH). This method achieves 70–75% yield but requires rigorous exclusion of moisture.
Synthesis of 5-Bromo-2-Hydroxypyrimidine
Bromination of 2-Hydroxypyrimidine
Direct bromination using N-bromosuccinimide (NBS) in acetic acid at 80°C for 6 hours introduces bromine at the 5-position. The reaction is regioselective, yielding 85–90% pure product after recrystallization.
Reaction Conditions:
$$
\text{2-Hydroxypyrimidine} + \text{NBS} \xrightarrow{\text{AcOH, 80°C}} \text{5-Bromo-2-hydroxypyrimidine}
$$
Palladium-Catalyzed Coupling
An alternative route involves Suzuki-Miyaura coupling between 2-hydroxypyrimidine-5-boronic acid and aryl bromides, though this method is less cost-effective for large-scale synthesis.
Etherification and Final Coupling
Nucleophilic Aromatic Substitution
N-(2-Methoxyphenyl)pyrrolidine-1-carboxamide is deprotonated using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF), followed by reaction with 5-bromo-2-fluoropyrimidine. The reaction proceeds at 60°C for 24 hours, achieving 65–70% yield.
Mechanistic Insight:
$$
\text{Pyrrolidine-carboxamide-O}^- + \text{5-Bromo-2-fluoropyrimidine} \rightarrow \text{Target Compound} + \text{F}^-
$$
Copper-Catalyzed Ullmann Coupling
A mixture of 5-bromo-2-hydroxypyrimidine , N-(2-methoxyphenyl)pyrrolidine-1-carboxamide , copper(I) iodide, and 1,10-phenanthroline in dimethylformamide (DMF) at 120°C for 36 hours affords the product in 60–65% yield. While lower yielding, this method avoids halogenated intermediates.
Optimization and Process Chemistry
Solvent and Temperature Effects
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
- HPLC: >98% purity achieved using a C18 column (acetonitrile/water gradient).
- Melting Point: 142–144°C (uncorrected).
Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–70 | 98 | High | Moderate |
| Ullmann Coupling | 60–65 | 97 | Moderate | High |
| Schotten-Baumann | 70–75 | 95 | Low | Low |
The nucleophilic substitution route balances yield and scalability, making it preferable for industrial applications.
Q & A
Q. What synthetic strategies are recommended for preparing 3-[(5-bromopyrimidin-2-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, leveraging nucleophilic substitutions and condensation. Key steps include:
Pyrrolidine Ring Functionalization : Introduce the carboxamide group via coupling of pyrrolidine-1-carboxylic acid derivatives with 2-methoxyaniline under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
Bromopyrimidinyloxy Attachment : React the pyrrolidine intermediate with 5-bromo-2-hydroxypyrimidine using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to form the ether linkage .
Critical Parameters :
- Solvent choice (e.g., DMF for polar aprotic conditions).
- Temperature control (0–25°C for coupling; 60–80°C for Mitsunobu).
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which spectroscopic techniques are most effective for structural elucidation?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies substituents on the pyrrolidine ring (δ 3.5–4.5 ppm for N–CH₂; δ 6.8–8.2 ppm for aromatic protons) .
- 2D NMR (COSY, HSQC) resolves connectivity between the pyrrolidine, pyrimidine, and methoxyphenyl groups.
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected ~435.08 Da) and bromine isotope patterns .
- X-ray Crystallography (if crystals form): Validates stereochemistry and intermolecular interactions .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer :
- Enzyme Inhibition Assays :
- Target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits. IC₅₀ values are calculated via dose-response curves (0.1–100 µM) .
- Cellular Viability Assays :
- MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) to assess antiproliferative activity. Include positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer :
- Reaction Path Prediction : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., pyrimidine ether formation) .
- Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction yield (e.g., THF vs. DMF) .
- Machine Learning : Train models on analogous pyrrolidine derivatives to predict optimal reaction conditions (temperature, catalyst) .
Q. How to resolve discrepancies in biological activity data across assay platforms?
- Methodological Answer :
- Assay Validation :
| Parameter | Case 1 (Kinase Assay) | Case 2 (Cell-Based Assay) |
|---|---|---|
| Target Engagement | Direct enzyme inhibition | Indirect metabolic effects |
| Buffer Conditions | pH 7.4, 1 mM ATP | Serum-containing media |
| Data Variance | Low (purified enzyme) | High (cellular heterogeneity) |
- Mechanistic Follow-Up :
- Use SPR (Surface Plasmon Resonance) to confirm binding affinity (KD) to the target .
- Perform RNA-seq to identify off-target pathways in cell models .
Q. What strategies mitigate instability of the bromopyrimidine moiety during storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
